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molecular formula C12H19BO2 B157592 Diisopropoxyphenylborane CAS No. 1692-26-8

Diisopropoxyphenylborane

Cat. No. B157592
M. Wt: 206.09 g/mol
InChI Key: DQKUIEDINFBQDR-UHFFFAOYSA-N
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Patent
US04772751

Procedure details

Following the procedure of Example 9, phenyllithium (17 mL, 30.6 mmol) and triisopropoxyborane (5.6 g, 30 mmol) were reacted, and the reaction quenched with acetyl chloride (2.1 mL, 30 mmol) to yield after distillation 5.2 g (25.2 mmol, 84%).
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([Li])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:8]([O:11][B:12](OC(C)C)[O:13][CH:14]([CH3:16])[CH3:15])([CH3:10])[CH3:9].C(Cl)(=O)C>>[C:1]1([B:12]([O:13][CH:14]([CH3:16])[CH3:15])[O:11][CH:8]([CH3:10])[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
17 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Three
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted
CUSTOM
Type
CUSTOM
Details
to yield
DISTILLATION
Type
DISTILLATION
Details
after distillation 5.2 g (25.2 mmol, 84%)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)B(OC(C)C)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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